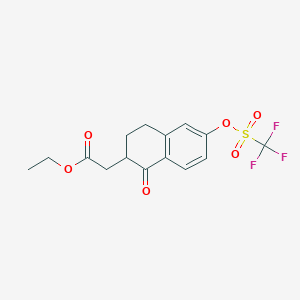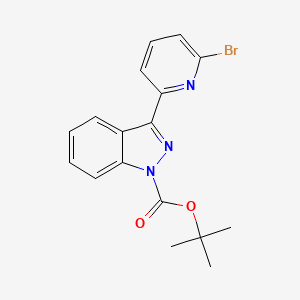
Tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridine moiety, and an indazole core. The presence of these functional groups imparts specific chemical properties and reactivity patterns to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a brominating agent.
Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine moiety can facilitate binding to specific sites, while the indazole core can modulate the compound’s overall activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(6-bromopyridin-2-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl 3-(6-bromopyridin-2-yl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 3-(6-bromopyridin-2-YL)-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the indazole core distinguishes it from other similar compounds, providing unique opportunities for interaction with biological targets and chemical reactivity.
Propiedades
Fórmula molecular |
C17H16BrN3O2 |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
tert-butyl 3-(6-bromopyridin-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H16BrN3O2/c1-17(2,3)23-16(22)21-13-9-5-4-7-11(13)15(20-21)12-8-6-10-14(18)19-12/h4-10H,1-3H3 |
Clave InChI |
LTKFKXGMGCAACI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


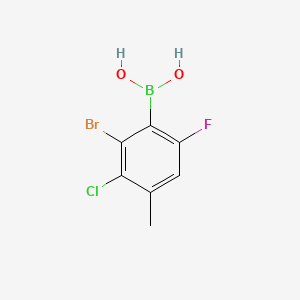
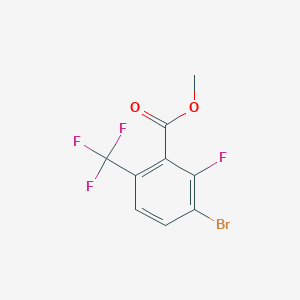
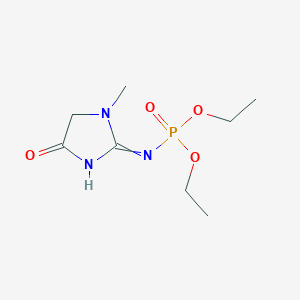
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
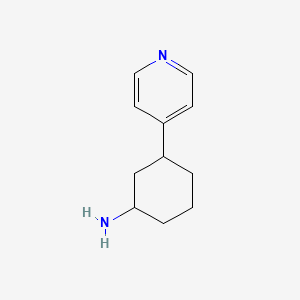
![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
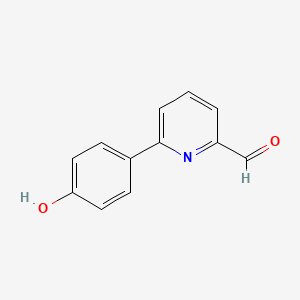
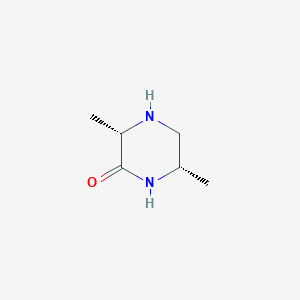
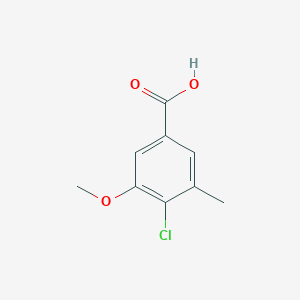
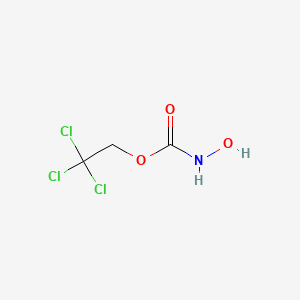
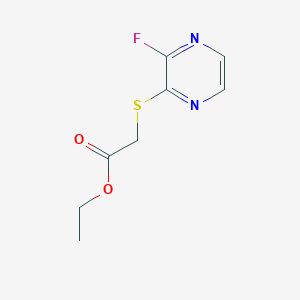
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

